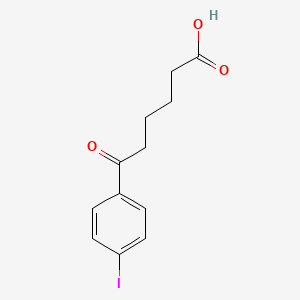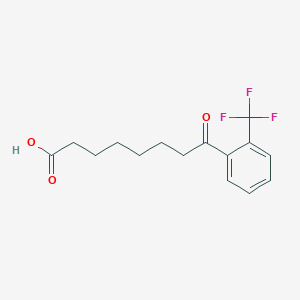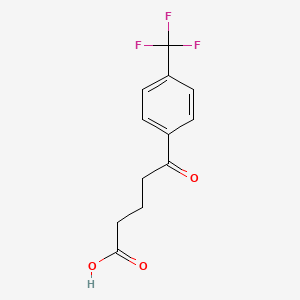
2-(4-Butoxybenzoyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole compounds, including this compound, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Wissenschaftliche Forschungsanwendungen
Metal-induced Tautomerization and Transmetalation
Oxazole molecules, including derivatives like 2-(4-Butoxybenzoyl)oxazole, can undergo tautomerization when coordinated with metals like manganese, leading to the formation of carbene tautomers. These can be transmetalated to gold, creating heterometallic intermediates with potential applications in catalysis and material science (Ruiz & Perandones, 2009).
Suzuki Coupling Reaction
This compound and similar compounds can be functionalized through the Suzuki coupling reaction. This process allows for the efficient synthesis of dioxazoles, which have potential in the development of novel organic compounds (Ferrer Flegeau, Popkin, & Greaney, 2006).
Broad Biological Activities
Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with enzymes and receptors in biological systems. This makes them suitable for exploring as medicinal drugs for various diseases, including antibacterial, antifungal, antiviral, and anticancer applications (Zhang, Zhao, & Zhou, 2018).
Gold-Catalyzed Oxidation Strategy
Gold-catalyzed oxidation strategies can be employed to synthesize oxazole rings, including this compound derivatives. This process involves a modular synthesis approach, enabling the creation of complex structures, potentially useful in pharmaceuticals and organic chemistry (Luo, Ji, Li, & Zhang, 2012).
Corrosion Inhibition
Oxazole derivatives have been explored for their role as corrosion inhibitors, particularly in contexts like mild steel protection in acidic conditions. This application is significant in industrial processes and materials science (Moretti, Guidi, & Fabris, 2013).
Luminescent Properties
Some oxazole-based heterocycles, possibly including this compound, display significant luminescent properties. These properties are crucial for the development of new materials for sensing, imaging, and lighting applications (Eseola et al., 2011).
Antiradical Activity
Benzoxazole-2-thiones, which are closely related to oxazole derivatives, have shown varied antiradical activities, implying potential in antioxidant and therapeutic applications (Gataullina et al., 2017).
Antineoplastic Properties
Benzoxazole-2ylphosphonates, a class of compounds related to oxazoles, exhibit promising antineoplastic properties. Their development and study could lead to new treatments in cancer therapy (Barghash, Ganoub, & Abdou, 2014).
Dye-Sensitized Photooxidation
Oxazole groups attached to a polymer backbone can be transformed via photooxidation using various dyes as photosensitizers. This is crucial for developing novel imaging systems and photoresists (Ito, Ikeda, & Ichimura, 1993).
Anticonvulsant Agents
Some oxazole derivatives have been synthesized with potential as anticonvulsant agents, demonstrating the versatility of oxazole compounds in pharmaceutical applications (Wei et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDQIREDMOEDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642099 |
Source


|
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-23-1 |
Source


|
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)






